molecular formula C18H17F2N3O2S B4616502 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4616502
M. Wt: 377.4 g/mol
InChI Key: NYNGUIMWZYEUPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves starting from substituted benzaldehydes or other aromatic compounds, followed by reactions such as condensation with sulfonamide groups, introduction of fluorine or other substituents, and formation of pyrazole rings. For example, a series of benzenesulfonamides was synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide, demonstrating a methodology that could potentially be applied to the synthesis of 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide has been studied through crystallography and spectroscopic methods. These studies provide insights into the bond lengths, angles, and overall conformation, which are crucial for understanding the chemical behavior and interaction of the molecule (Girisha et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives exhibit a range of chemical reactions, including protonation and deprotonation, interactions with enzymes such as carbonic anhydrase, and participation in hydrogen bonding and other non-covalent interactions. These reactions are key to their biological activity and potential therapeutic applications. The electronic and structural features, such as the presence of fluorine atoms, significantly influence their reactivity and interaction with biological targets (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the compound's solubility and stability, which are crucial parameters for drug formulation and delivery. Studies on closely related molecules provide valuable data on these aspects (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide and related compounds, such as their acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for forming stable complexes with metals or enzymes, are central to their biological activity. These properties are determined by the compound's functional groups and overall electronic structure, which can be elucidated through computational and spectroscopic methods (Ceylan et al., 2015).

Scientific Research Applications

Synthesis and Bioactivity

The compound 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide, similar to other sulfonamide derivatives, has been explored for various bioactivities. Sulfonamides, like this compound, have been synthesized and studied for their cytotoxicity and tumor specificity. Additionally, their potential as inhibitors of carbonic anhydrase (CA), a crucial enzyme in many biological processes, has been investigated. Some derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating their potential for anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy Application

Certain sulfonamide derivatives containing the benzenesulfonamide moiety have been synthesized and characterized for their photophysical and photochemical properties. These properties make them very useful for photodynamic therapy (PDT) applications in cancer treatment. Specifically, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, which is crucial for Type II photosensitization mechanisms in PDT (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition Studies

Research into sulfonamide derivatives also includes the synthesis and testing of their inhibitory effects on carbonic anhydrase I and II enzymes. These studies have provided insight into the Ki values of various compounds, identifying some with significant inhibitory potency, which could be further explored for detailed carbonic anhydrase inhibition studies (Gul et al., 2016).

Fluorometric Sensing Applications

Sulfonamide derivatives have been investigated for their potential in fluorometric sensing, particularly for detecting metal ions like Hg2+. A pyrazoline-based sulfonamide compound has been used as a non-toxic, selective fluorometric "Turn-off" sensor, demonstrating significant sensitivity and selectivity toward Hg2+ ions. This highlights the potential application of these compounds in environmental monitoring and safety (Bozkurt & Gul, 2018).

Anticancer Drug Candidates

Further research into sulfonamide derivatives has identified several compounds as promising anticancer drug candidates. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX or XII enzymes, showing potential as targeted therapies for cancer treatment (Gul et al., 2018).

properties

IUPAC Name

4-fluoro-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-12-18(22-26(24,25)16-9-7-15(19)8-10-16)13(2)23(21-12)11-14-5-3-4-6-17(14)20/h3-10,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNGUIMWZYEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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